5-phenyl-2-Pyridinecarboxamide
Description
Significance of Pyridinecarboxamide Core Structures in Chemical Synthesis and Theoretical Studies
The pyridinecarboxamide framework is a cornerstone in modern chemical science, recognized for its versatile role in both synthetic and theoretical applications. This azaheterocyclic structure, which features a pyridine (B92270) ring linked to a carboxamide group, is a privileged scaffold in medicinal chemistry and materials science. ontosight.aiontosight.ai The presence of nitrogen in the pyridine ring and the hydrogen-bonding capabilities of the amide group impart unique electronic and structural properties, making these compounds excellent ligands for metal ions and versatile building blocks for more complex molecules. cymitquimica.comresearchgate.net
In chemical synthesis, pyridinecarboxamides serve as crucial intermediates. The pyridine ring can be readily functionalized, while the amide bond offers a stable yet reactive site for various chemical transformations. This adaptability allows for the construction of diverse molecular architectures. Theoretically, these scaffolds are model systems for studying fundamental chemical principles, such as intramolecular hydrogen bonding, steric and electronic effects on molecular conformation, and the nature of noncovalent interactions. mdpi.comugr.es Density-functional theory (DFT) calculations are often employed to rationalize these interactions and predict the physicochemical properties of novel derivatives. ugr.es The ability of the pyridine nitrogen and amide group to act as hydrogen bond acceptors makes them highly valuable in the field of crystal engineering and the design of supramolecular assemblies. researchgate.netugr.es
The pyridine-2-carboxamide moiety, in particular, is widely utilized for chelating metal ions, forming stable complexes with a variety of metals like copper, zinc, nickel, and lanthanides. researchgate.netresearchgate.netuwc.ac.za This has led to extensive research into their coordination chemistry, with applications ranging from catalysis to the development of bioinorganic models for metalloenzymes. researchgate.netuwc.ac.za
Overview of Strategic Research Directions for Azaheterocyclic Compounds
Azaheterocycles, the class of compounds to which pyridinecarboxamides belong, are at the forefront of strategic chemical research due to their ubiquity in nature and their broad spectrum of applications. openaccessjournals.com A significant portion of pharmaceuticals and biologically active agrochemicals feature azaheterocyclic cores. openaccessjournals.com Current research is heavily focused on developing innovative and efficient synthetic strategies to access novel and diverse azaheterocyclic structures.
One major research direction is the development of ring-expansion strategies, which allow for the creation of larger, more complex N-heterocycles from smaller, strained rings. researchgate.net Techniques like formal cross-dimerization between different strained rings are being explored to assemble diverse molecular frameworks that are otherwise difficult to synthesize. researchgate.net Another key area is the incorporation of azaheterocyclic units into polymer chains to enhance material properties, such as flame retardancy. acs.org The inherent reactivity of many azaheterocycles allows for their covalent grafting into polymers, creating materials with improved mechanical and safety characteristics. acs.org
Furthermore, the synthesis of fluorescent azaheterocycles is a burgeoning field, with applications in optoelectronic devices, chemical sensors, and bio-imaging. mdpi.com Researchers are designing novel pyrrolo-pyridazine and indolizine (B1195054) derivatives that exhibit strong fluorescence with high quantum yields. mdpi.com The development of multicomponent reactions and photoredox catalysis represents another strategic advance, offering environmentally benign and efficient pathways to complex azaheterocycles. mdpi.com These modern synthetic methods are crucial for building libraries of diverse compounds for high-throughput screening in drug discovery and materials science. openaccessjournals.commdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-phenylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H10N2O/c13-12(15)11-7-6-10(8-14-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI Key |
VWOMXLVSLNIHMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 Phenyl 2 Pyridinecarboxamide
Established Synthetic Pathways for Pyridinecarboxamide Derivatives
The construction of pyridinecarboxamide derivatives can be achieved through several well-established methods. These pathways offer versatility in accessing a wide range of substituted analogs.
Amidation and Nucleophilic Substitution Approaches
Direct amidation of pyridinecarboxylic acids or their derivatives is a fundamental approach to forming the carboxamide moiety. This typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. pdx.edu A specific example is the synthesis of 5-phenyl-2-pyridinecarboxamide from 5-phenyl-2-pyridinecarboxylic acid methyl ester by treatment with a 25-percent ammonia solution, resulting in a high yield of the desired product. google.com
Nucleophilic acyl substitution is the underlying mechanism for these transformations, where the reactivity of the carboxylic acid derivative is key. pdx.edu The order of reactivity for common derivatives is acid halides > acid anhydrides > esters > amides. pdx.edu This principle allows for the conversion of more reactive derivatives into less reactive ones. For instance, an acid chloride can be readily converted into an amide. pdx.edu
Boron-mediated amidation reactions have also emerged as effective methods for the direct formation of amides from carboxylic acids and amines. acs.org These reactions can often be performed under mild conditions and may offer advantages in terms of substrate scope and functional group tolerance. acs.org
Multi-Step Synthesis from Precursor Aminopyridines and Carboxamides
Multi-step synthetic sequences provide a robust platform for the construction of complex pyridinecarboxamides, starting from readily available precursors like aminopyridines and carboxamides. For example, a six-step synthesis of 5-phenyl-2-pyridinamine (a precursor to the target molecule) starts from 6-amino-3-pyridinecarboxamide. nih.gov This highlights the utility of functionalized pyridinecarboxamides as building blocks for more elaborate structures. Another route to the related 5-phenyl-2-pyridinamine begins with 5-nitro-2-pyridinamine and proceeds through a four-step sequence. nih.gov
These multi-step approaches often involve a series of reactions to introduce the desired functionalities. For instance, the synthesis of certain thieno-pyridine carboxamide derivatives requires multi-step reactions involving precursors like ethyl 2-bromoacetate and potassium carbonate.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Phenyl-Pyridine Linkages
The formation of the C-C bond between the pyridine (B92270) and phenyl rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for this purpose. scientific.netnih.gov These reactions typically involve the coupling of a halo-pyridine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. scientific.netmdpi.com
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. researchgate.netuwindsor.ca
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. mdpi.commdpi.com Optimization of these parameters is crucial for achieving high yields and selectivity. For the synthesis of 2-phenyl pyridine derivatives, a system using 1% PdCl2(PPh3)2, 10% PPh3, and 1 M Na2CO3 in refluxing 1,4-dioxane (B91453) has been identified as an optimized condition. scientific.net
Automated systems utilizing droplet-flow microfluidics have been employed to rapidly screen and optimize reaction conditions for Suzuki-Miyaura reactions. rsc.org These systems can simultaneously evaluate discrete variables like the palladacycle and ligand, and continuous variables such as temperature, time, and catalyst loading. rsc.org For example, in the synthesis of a substituted pyridine, an automated system identified a specific palladium precatalyst and ligand combination (P1-L5) as optimal at 110 °C. rsc.org
The choice of base and solvent also plays a significant role. Studies have shown that for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, using 5 mol % of Pd(PPh3)4 with K3PO4 as the base in 1,4-dioxane provides good yields. mdpi.com Microwave-assisted synthesis has also been shown to be beneficial, often leading to shorter reaction times. mdpi.com
Table 1: Optimization of Suzuki Coupling for the Synthesis of 4-nitrophenyl boronic acid and 6-bromo-2-phenylimidazo[4,5-b]pyridine mdpi.com
| Catalyst | Base | Solvent | Heating | Yield (%) |
| Pd(PPh3)4 | K2CO3 | Toluene:Ethanol (4:1) | Microwave | Moderate to High |
| Pd(dppf)Cl2 | Na2CO3 | Dioxane | Conventional | Variable |
| Pd(OAc)2/SPhos | K3PO4 | Toluene | Conventional | Variable |
This table is a generalized representation based on findings and may not reflect exact yields for all substrates.
While not directly applicable to the achiral this compound, the principles of stereoselective and enantioselective synthesis are crucial for the preparation of chiral pyridinecarboxamide derivatives. These methods aim to control the three-dimensional arrangement of atoms in the final product.
Stereoselective synthesis of bicyclic amine scaffolds, which can be precursors to complex pyridinecarboxamides, has been achieved with high diastereoselectivity using bulky hydride sources for reductive amination. mdpi.com For instance, the use of sodium tri(2-ethylhexanoyloxy)borohydride can lead to a diastereomeric ratio of 10:1. mdpi.com
Enantioselective synthesis often relies on the use of chiral ligands in transition metal-catalyzed reactions. For example, molybdenum-catalyzed nucleophilic substitutions of allylic acetates and carbonates in the presence of pyridinylamide and oxazolinylamide ligands can proceed with high enantioselectivities. researchgate.net
Multicomponent Condensation Reactions for Pyridine Ring Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridine rings in a single step from simple starting materials. acsgcipr.orgbohrium.com These reactions are increasingly favored as they are simpler, more selective, and often more environmentally friendly than traditional multi-step syntheses. bohrium.com
Several named reactions fall under this category, including the Hantzsch pyridine synthesis, the Guareschi-Thorpe reaction, and the Bohlmann-Rahtz pyridine synthesis. acsgcipr.orgwikipedia.org The Hantzsch synthesis, for example, involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.org
MCRs can be performed under various conditions, including metal-free, metal-catalyzed, solvent-free, or in green solvents like water or ionic liquids. bohrium.com While MCRs for pyridine synthesis can sometimes be slow and result in moderate yields, techniques such as microwave heating or flow chemistry can improve conversion times and yields. acsgcipr.org
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that are environmentally benign, economically viable, and produce high yields with minimal waste. mlsu.ac.inwjpmr.com These principles are increasingly being applied to the synthesis of complex molecules like this compound.
Application of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyridine and carboxamide derivatives. researchgate.netnih.govmdpi.comsemanticscholar.org
In the context of precursors to this compound, microwave irradiation has been utilized in Suzuki coupling reactions to form the 5-phenylpyridine core. For instance, the synthesis of 5-phenyl-2-hydroxyacetophenone derivatives, which are key intermediates, has been achieved through a microwave-assisted Suzuki coupling reaction in water. walisongo.ac.id This method offers several advantages, including short reaction times (e.g., 15 minutes at 150°C) and satisfactory yields (50-80%). walisongo.ac.id The use of microwave heating can significantly accelerate the reaction, allowing for rapid synthesis and purification within a single laboratory session. walisongo.ac.id
Similarly, the synthesis of various anilides of quinoline-2-carboxylic acid, structurally related to the target compound, has been optimized using microwave irradiation, demonstrating the broad applicability of this technology. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours to days | Minutes | semanticscholar.orgwalisongo.ac.id |
| Yield | Often lower | Generally higher | researchgate.netsemanticscholar.org |
| Energy Consumption | Higher | Lower | mlsu.ac.in |
| By-product Formation | Can be significant | Often minimized | researchgate.net |
Utilization of Aqueous and Solvent-Minimizing Conditions
The use of safer solvents, particularly water, is a cornerstone of green chemistry. matanginicollege.ac.in Aqueous reaction media can offer advantages in terms of cost, safety, and environmental impact. The Suzuki coupling reaction for preparing phenylpyridine precursors has been successfully performed in water, demonstrating the feasibility of this green approach. walisongo.ac.id The addition of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate in aqueous solvents. walisongo.ac.id
Solvent-free or solvent-minimizing conditions represent another important green chemistry strategy. rsc.orgnih.gov These approaches reduce waste and can sometimes lead to improved reaction rates and selectivity. For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides, showcasing a highly atom-economical process. rsc.org While not directly a synthesis of this compound, this demonstrates the potential for developing solvent-free methods for related structures.
An electrochemical method for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines has also been developed in an aqueous medium, avoiding the need for external chemical oxidants. rsc.org
Advanced Derivatization Strategies and Analog Synthesis of this compound
The development of analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery. This involves modifying the core structure at various positions.
Functionalization of the Pyridine Ring
The functionalization of the pyridine ring allows for the introduction of various substituents to modulate the compound's properties. C-H functionalization has become a powerful tool for directly modifying the pyridine core. nih.gov While the C2 position is readily functionalized, regioselective reactions at other positions like C3, C4, and C5 have seen significant advancements. nih.gov For instance, iridium-catalyzed borylation can be used to introduce a boryl group at the C3 or C4 position, which can then be further elaborated. nih.gov
Modifications of the Phenyl Moiety
Modifications to the phenyl group can significantly impact the biological activity and pharmacokinetic properties of the molecule. nih.govnih.gov Analogs with different substituents on the phenyl ring can be synthesized to explore these effects. For example, in the synthesis of 4-phenylpiperidine-2-carboxamide analogs, the phenyl group was introduced to reduce lipophilicity and improve drug-like properties compared to long alkyl chains. nih.govnih.gov
The synthesis of 5-(4-hydroxyphenyl)-2-pyridinamine, a potential metabolite of a related compound, highlights a strategy for introducing hydroxyl groups onto the phenyl ring. nih.gov
Table 2: Examples of Phenyl Moiety Modifications
| Modification | Rationale | Resulting Compound Type | Reference |
| Introduction of a phenyl group | Reduce lipophilicity, improve pharmacokinetics | 4-Phenylpiperidine-2-carboxamide analogs | nih.govnih.gov |
| Introduction of a hydroxyl group | Explore metabolic pathways | 5-(4-hydroxyphenyl)-2-pyridinamine | nih.gov |
| Introduction of a formyl group | Provide a handle for further derivatization | 5-(4-Formylphenyl)-3-pyridinecarboxamide |
Diversification at the Amide Nitrogen
The amide nitrogen provides a key point for diversification, allowing for the introduction of a wide range of substituents. researchgate.net This can be achieved by reacting the corresponding carboxylic acid or its activated derivative with different amines. For instance, in the synthesis of pyrimidine-5-carboxamide derivatives, conversion of the amide nitrogen to N-benzyl or N-methyl derivatives was explored. rsc.org
The synthesis of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides demonstrates the introduction of a tetrazole group at the amide nitrogen, which can act as a carboxylic acid bioisostere. consensus.app Furthermore, the synthesis of pyridine-amide based compounds with a naproxen (B1676952) moiety appended to the amide nitrogen showcases the potential for creating hybrid molecules with combined biological activities. researchgate.net
Reaction Mechanisms and Mechanistic Investigations of 5 Phenyl 2 Pyridinecarboxamide
Mechanistic Pathways in the Synthesis of 5-Phenyl-2-Pyridinecarboxamide
The synthesis of substituted pyridines like this compound involves intricate mechanistic pathways that leverage the inherent electronic properties of the pyridine (B92270) ring and the directing capabilities of its substituents. Understanding these mechanisms is crucial for the development of efficient and regioselective synthetic methods.
Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules. youtube.com A key strategy in this field is the use of directing groups (DGs), which are functional moieties within a substrate that coordinate to a metal catalyst, positioning it in close proximity to a specific C-H bond. baranlab.org This coordination facilitates the cleavage of the targeted C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, leading to highly regioselective functionalization. nih.gov
In the context of pyridinecarboxamides, the carboxamide group can serve as an effective directing group. The Lewis basic nitrogen and oxygen atoms of the amide can chelate to a metal center, directing functionalization to the ortho-position (C-3) of the pyridine ring. baranlab.org This process, known as directed ortho-metalation (DoM), allows for the introduction of various substituents at a position that might be otherwise difficult to functionalize. The carboxamide group is considered a strong directing group due to its ability to form a stable five- or six-membered metallacyclic intermediate, which lowers the activation energy for the C-H bond cleavage.
The general mechanism involves the formation of a complex between the pyridinecarboxamide substrate and a metal catalyst (e.g., Palladium, Rhodium, Iridium). The amide group directs the metal to the C-3 position, where C-H activation occurs, forming a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners (electrophiles) to form the functionalized product, followed by regeneration of the catalyst. researchgate.net
The pyridine ring is electron-deficient compared to benzene (B151609), which makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. However, direct functionalization can be challenging. Activation of the pyridine ring is often necessary to enhance its reactivity. bohrium.com
Nucleophilic Activation: One common strategy for nucleophilic functionalization is the activation of the pyridine ring by a Lewis acid. A Lewis acid, such as a zinc-based catalyst, can coordinate to the pyridine nitrogen atom. nih.govbath.ac.uk This coordination withdraws electron density from the ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. semanticscholar.org This activation facilitates reactions like nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. nih.govbath.ac.uk
Electrophilic Activation: Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and the deactivation caused by protonation or coordination of the nitrogen to the electrophile's catalyst under acidic conditions. youtube.com Electrophilic attack, when it occurs, is typically directed to the C-3 and C-5 positions. For a molecule like this compound, the existing phenyl and carboxamide groups significantly influence the position of any further electrophilic attack. To achieve functionalization at other positions, strategies involving temporary dearomatization or the installation of activating groups are often employed. nih.gov
Ligand Substitution Kinetics and Mechanisms in Metal Complexes of Pyridinecarboxamides
Pyridinecarboxamides, including this compound, are effective ligands that form stable coordination complexes with a variety of transition metals. wikipedia.orgsemanticscholar.org The study of ligand substitution reactions in these complexes is fundamental to understanding their reactivity, stability, and potential applications in areas like catalysis. libretexts.org These reactions involve the replacement of one ligand in the coordination sphere of the metal ion by another. libretexts.org
Ligand substitution reactions can proceed through different mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.org For many square planar and some octahedral complexes involving pyridine-type ligands, the associative mechanism is prevalent. libretexts.orgmku.ac.ke
In an associative pathway, the incoming nucleophile first coordinates to the metal center, forming a higher-coordinate, transient intermediate (the transition state). Subsequently, the leaving group departs from this intermediate. libretexts.org
Kinetics studies on a mononuclear analogue, [Pt(N-phenylpyridine-2-carboxamide)Cl₂], revealed that the substitution of chloride ligands by thiourea (B124793) nucleophiles proceeds via two distinct, well-separated steps. mku.ac.ke The reaction kinetics followed a second-order rate law, kobs = k₂[Nu], which is characteristic of an associative mechanism.
The associative nature of the mechanism is further supported by the analysis of activation parameters. The low enthalpy of activation (ΔH‡) and large negative entropy of activation (ΔS‡) values are indicative of a bond-making process in the transition state. This suggests an ordered, more compact transition state compared to the reactants, which is a hallmark of an associative pathway. mku.ac.ke
Table 1: Activation Parameters for the Substitution of Chloride in a Pt(II)-Pyridinecarboxamide Complex
| Step | Nucleophile | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| 1st | Thiourea (TU) | 34 ± 2 | -113 ± 8 |
| 2nd | Thiourea (TU) | 37 ± 3 | -100 ± 8 |
Data sourced from studies on a related Pt(II) complex of N-phenylpyridine-2-carboxamide. researchgate.net
The lability of a ligand, which refers to the ease with which it can be replaced, is significantly influenced by the electronic and steric properties of other ligands in the complex, particularly the substituents on the pyridinecarboxamide framework. libretexts.org
Steric Effects: The size and position of substituents can also play a crucial role. Bulky substituents near the coordination site can sterically hinder the approach of an incoming nucleophile, slowing down associative substitution reactions. nih.gov They can also destabilize the ground state of the complex, potentially accelerating dissociative pathways. The phenyl group in the 5-position is relatively distant from the coordinating atoms, but modifications to the phenyl ring or the amide nitrogen could introduce significant steric effects.
The medium in which a reaction occurs can have a profound impact on its rate and mechanism. Both pH and the choice of solvent can alter the reaction pathways of metal complexes of pyridinecarboxamides.
pH Effects: The pH of the solution can influence the protonation state of the ligand. The carboxamide group contains both an amide proton and a pyridine nitrogen that can be protonated under acidic conditions. Protonation of the pyridine nitrogen would prevent its coordination to the metal center, leading to complex dissociation. The acidity of the N-H proton of the coordinated amide can also be a factor, as deprotonation can lead to a more strongly donating amidate ligand, which can stabilize higher oxidation states of the metal and alter reactivity. researchgate.net
Solvent Effects: The polarity and coordinating ability of the solvent can influence ligand substitution kinetics. researchgate.net Polar solvents can stabilize charged species, including the metal complex itself and any charged intermediates or transition states. For an associative mechanism, the solvent's ability to stabilize the more compact and often more polar transition state can affect the activation energy. In some cases, solvent molecules can act as competing ligands, participating directly in the substitution process through a solvent-assisted pathway. The choice of solvent can therefore dictate whether a reaction proceeds via a direct associative pathway or a two-step solvent-assisted route. miami.edu
Intramolecular and Intermolecular Chemical Reactivity Studies of this compound
The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the carboxamide linker, and the phenyl substituent. These moieties dictate the molecule's behavior in both intramolecular and intermolecular transformations. Mechanistic investigations into related compounds have provided significant insights into the reactivity patterns that can be extrapolated to this compound.
Intramolecular Reactivity
Intramolecular reactions of this compound and its derivatives are often influenced by the spatial arrangement of the pyridine nitrogen and the amide functionality. For instance, in derivatives of N-(chlorophenyl)pyridinecarboxamides, intramolecular N-H···Npyridine hydrogen bonding plays a significant role in determining the planarity of the molecule researchgate.netacs.org. This type of interaction can influence the molecule's conformational preferences and, consequently, its reactivity in cyclization or rearrangement reactions.
While specific studies on intramolecular cyclization of this compound are not extensively documented, related structures, such as those with ortho-substituted phenyl rings, can undergo intramolecular cyclization reactions, often catalyzed by transition metals. These reactions can lead to the formation of fused heterocyclic systems. The electronic properties of both the pyridine and phenyl rings, which can be modulated by substituents, would be expected to have a strong influence on the feasibility and outcome of such reactions.
Intermolecular Reactivity
The intermolecular reactivity of this compound is characterized by its ability to participate in hydrogen bonding and to act as a ligand for metal centers.
Hydrogen Bonding and Supramolecular Assembly:
The amide group (N-H donor and C=O acceptor) and the pyridine nitrogen (acceptor) are key sites for intermolecular hydrogen bonding. In the solid state, N-(chlorophenyl)pyridinecarboxamides have been shown to form aggregates through N-H···Npyridine interactions researchgate.netacs.org. Amide···amide intermolecular interactions are also observed in some isomers researchgate.netacs.org. These hydrogen bonding motifs can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular architectures. The specific patterns of hydrogen bonding can be influenced by the presence of solvent molecules, as seen in the monohydrate of a related compound where water molecules bridge the organic molecules through O-H···O and N-H···O interactions researchgate.netacs.org.
Coordination Chemistry and Catalysis:
The pyridine nitrogen and the amide oxygen of this compound can act as a bidentate chelating ligand for various metal ions. This coordination ability is a central aspect of its intermolecular reactivity. Studies on the closely related N-phenyl-2-pyridinecarboxamide ligand in rhodium(III) complexes have demonstrated its utility in photocatalysis. These complexes are active in the visible-light-driven photoregeneration of NADH without the need for an external photosensitizer acs.orgacs.org. The reactivity of these complexes is influenced by the electronic properties of substituents on the phenyl ring. For instance, the introduction of an electron-withdrawing trifluoromethyl group can modulate the catalytic activity.
The kinetics of complex formation have been investigated for related systems. For example, the formation of palladium(II) pincer complexes with a substituted benzothiazolyl-N-phenyl-2-pyridinecarbothioamide was found to proceed via an associative mechanism researchgate.net. The thermodynamic and kinetic parameters for this type of intermolecular reaction have been determined, providing insight into the reaction mechanism.
Table 1: Reactivity Data for Rh(III) Complexes in NADH Photoregeneration acs.org
| Complex | Ligand | Reaction Rate (mM·h⁻¹) | NADH Yield (%) |
| 1 | N-phenyl-2-pyridinecarboxamide | >1.1 | <62 |
| 2 | N-(p-CF₃-phenyl)-2-pyridinecarboxamide | 3.2 | 62 |
| 3 | N-(m-CF₃-phenyl)-2-pyridinecarboxamide | >1.1 | <62 |
| 4 | N-(o-CF₃-phenyl)-2-pyridinecarboxamide | 1.1 | <62 |
Reaction conditions: Visible light irradiation in the absence of an external photosensitizer.
Table 2: Kinetic and Thermodynamic Data for Palladium Complex Formation researchgate.net
| Parameter | Value (for PdClL¹) | Value (for Pd(OAc)L¹) |
| Stability Constant (K) | (2.04 ± 0.26) × 10⁴ dm³ mol⁻¹ | (2.30 ± 0.19) × 10⁴ dm³ mol⁻¹ |
| ΔH‡ | 34 ± 2 kJ mol⁻¹ | 37 ± 3 kJ mol⁻¹ |
| ΔS‡ | -113 ± 8 J K⁻¹ mol⁻¹ | -100 ± 8 J K⁻¹ mol⁻¹ |
| ΔfH | 8 ± 1 kJ mol⁻¹ | 17 ± 4 kJ mol⁻¹ |
| ΔfSθ | 108 ± 10 J K⁻¹ mol⁻¹ | 140 ± 20 J K⁻¹ mol⁻¹ |
L¹ = 6-(4,7-dimethoxy-2-benzothiazolyl)-N-(2,5-dimethoxyphenyl)-2-pyridinecarbothioamide
The data in these tables, derived from closely related structures, provide a quantitative basis for understanding the intermolecular reactivity of this compound in coordination and catalytic processes. The electronic nature of the phenyl ring and the specific metal center and its co-ligands are critical factors in determining the rates and mechanisms of these intermolecular reactions.
Theoretical and Computational Studies on 5 Phenyl 2 Pyridinecarboxamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic properties of 5-phenyl-2-pyridinecarboxamide. These computational methods provide a molecular-level understanding of the structure, energy, and reactivity of the compound.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry and energy landscapes of chemical compounds. For this compound, DFT calculations, often employing basis sets such as B3LYP/6-31G(d), are utilized to determine the most stable conformation of the molecule. These calculations provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometric Parameters for a Pyridinecarboxamide Derivative Note: Data for a closely related 1,4-dihydropyridine-3,5-dicarboxamide derivative calculated at the B3LYP/6-31G(d) level. This data is presented to illustrate typical bond lengths and angles in a related system.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C7 (amide) | 1.348 | C2-N1-C7 | 116.5 |
| C7-O1 (carbonyl) | 1.235 | N1-C7-C8 | 115.2 |
| C2-C7 | 1.502 | O1-C7-N1 | 123.1 |
| N-H | 1.010 | H-N1-C7 | 118.9 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov
For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is predominantly located on the electron-deficient pyridine (B92270) ring and the carboxamide linker. This distribution of frontier orbitals suggests that the phenyl ring is the primary site for electrophilic attack, while the pyridine ring is more susceptible to nucleophilic attack.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors include:
Ionization Potential (I): I ≈ -EHOMO
Electron Affinity (A): A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Electrophilicity Index (ω): ω = χ2 / (2η)
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors Note: The following data is illustrative and based on typical values for similar aromatic carboxamides. Exact values for this compound would require specific calculations.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
Electrostatic Potential (ESP) and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgwuxiapptec.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential and correspond to electron-deficient areas, which are prone to nucleophilic attack. Green and yellow regions indicate intermediate electrostatic potential.
In the MEP map of this compound, the most negative potential is typically located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites favorable for interactions with electrophiles or hydrogen bond donors. The most positive potential is generally found around the hydrogen atoms of the amide group and the aromatic rings, indicating these as likely sites for nucleophilic attack or hydrogen bond acceptance.
Analysis of Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions play a crucial role in the solid-state structure of this compound, dictating its crystal packing and influencing its physical properties. These weak interactions, including hydrogen bonding and pi-stacking, are fundamental to the formation of stable supramolecular assemblies.
Hydrogen Bonding Networks (N-H···O, O-H···N, C-H···O)
The crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), facilitating the formation of robust hydrogen bonding motifs. The pyridine nitrogen atom also acts as a hydrogen bond acceptor.
N-H···O Hydrogen Bonds: These are typically the strongest and most prevalent hydrogen bonds in the crystal lattice of pyridinecarboxamides. They often lead to the formation of centrosymmetric dimers or infinite chains, which are common supramolecular synthons in amides. researchgate.net
O-H···N Hydrogen Bonds: In the presence of solvent molecules like water, O-H···N hydrogen bonds can form between the solvent and the pyridine nitrogen.
C-H···O Hydrogen Bonds: Weaker C-H···O interactions, involving the aromatic C-H groups and the carbonyl oxygen, also contribute to the stability of the crystal packing.
Table 3: Typical Hydrogen Bond Geometries in Pyridinecarboxamide Crystal Structures Note: Data from the crystal structure of 2-pyridinecarboxamide, a related compound. researchgate.net
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O | 0.86 | 2.05 | 2.91 | 175 |
| C-H···O | 0.93 | 2.45 | 3.38 | 170 |
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses
The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two fundamental computational methods used to interpret the electronic structure and bonding characteristics of a molecule from its calculated wave function.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, analyzes the topology of the electron density, ρ(r), to define atoms, bonds, and molecular structure. nih.gov Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs provide quantitative insights into the nature of the chemical bonds.
For this compound, a QTAIM analysis would focus on several key bonds: the C-C bond linking the phenyl and pyridine rings, the C-C bond between the pyridine ring and the carboxamide group, the amide C-N bond, and potential intramolecular hydrogen bonds.
Electron Density (ρ(r)) : The value of ρ(r) at the BCP is correlated with the bond order; a higher value suggests a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. orientjchem.org
Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond axis and is an indicator of the π-character of a bond. For the bond between the phenyl and pyridine rings, a higher ellipticity would suggest greater π-conjugation, which is influenced by the dihedral angle between the two rings. nih.gov
In a related study on 4'-phenyl-2,2':6',2''-terpyridines, QTAIM was used to quantify electron delocalization across the pyridine-phenyl (py-ph) bond. The ellipticity at the BCP of the py-ph bond was found to be a key descriptor of π-conjugation. nih.gov For this compound, one would expect the C-C, C-N, and C=O bonds within the conjugated system to exhibit negative Laplacians, indicative of their covalent character. The nature of the interaction between the amide hydrogen and the pyridine nitrogen, if a hydrogen bond exists, would be characterized by a positive Laplacian.
Natural Bond Orbital (NBO) Analysis
NBO analysis, developed by Frank Weinhold and co-workers, provides a chemist's perspective of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. materialsciencejournal.org A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal:
Hybridization and Bond Composition : The sp-composition of hybrid orbitals for each atom, providing insight into the bonding geometry.
Hyperconjugative Interactions : The delocalization of electron density from occupied bonding (σ or π) or lone pair (n) orbitals to unoccupied antibonding (σ* or π*) orbitals. Significant E(2) values indicate strong electronic delocalization, which contributes to molecular stability. Key interactions would include:
π(phenyl) → π(pyridine) and π(pyridine) → π(phenyl) interactions, indicating conjugation between the rings.
n(N_amide) → π*(C=O) interaction, which is characteristic of the amide resonance and contributes to the planar character and high rotational barrier of the amide bond.
n(O) → σ(C-N) or σ(C-C) interactions.
A study on salicylanilide (B1680751) derivatives used NBO analysis to investigate intramolecular charge transfer. It was found that strong hyperconjugative interactions, such as n → π*, led to significant stabilization energies (e.g., 45.25 kcal/mol) and were identified as increases in electron density in the antibonding orbitals. materialsciencejournal.org A similar analysis on this compound would quantify the extent of electronic delocalization throughout its aromatic and amide framework.
Table 1: Hypothetical QTAIM and NBO Data for Key Interactions in this compound (Note: This table is illustrative and based on expected values from similar compounds, as direct data is unavailable.)
| Interaction Type | QTAIM Descriptors | NBO Descriptors |
| Bonding Interactions | ||
| Pyridine C-C Phenyl | ρ(r) > 0.2 a.u.; ∇²ρ(r) < 0; ε > 0.1 | E(2) for π(Py) ↔ π(Ph) > 5 kcal/mol |
| Pyridine C-C(O) | ρ(r) > 0.3 a.u.; ∇²ρ(r) < 0 | E(2) for π(Py) ↔ π(C=O) > 10 kcal/mol |
| Amide C-N | ρ(r) > 0.3 a.u.; ∇²ρ(r) < 0 | E(2) for n(N) → π(C=O) > 50 kcal/mol |
| Non-Bonding Interactions | ||
| Intramolecular H-Bond | ρ(r) < 0.05 a.u.; ∇²ρ(r) > 0 | E(2) for n(N_Py) → σ(N-H) ~ 2-5 kcal/mol |
Conformational Analysis and Rotational Barriers
Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them. For this compound, the key degrees of rotational freedom are around the C-C bond connecting the two rings and the C-C and C-N bonds of the carboxamide group. These rotations are typically studied computationally by performing a relaxed potential energy surface (PES) scan, where a specific dihedral angle is varied systematically and the energy of the molecule is minimized at each step. mdpi.com
Rotation about the Phenyl-Pyridine Bond : The rotation of the phenyl group relative to the pyridine ring is expected to have a relatively low energy barrier. The most stable conformation would likely involve a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent atoms on the pyridine ring. The rotational barrier is influenced by the balance between steric repulsion (favoring a twisted conformation) and π-conjugation (favoring a planar conformation).
Rotation about the Pyridine-Carboxamide Bond : Rotation around the C-C bond connecting the pyridine ring to the carbonyl group determines the orientation of the amide functional group relative to the ring.
Rotation about the Amide C-N Bond : The C-N bond in an amide group has significant partial double bond character due to resonance (n(N) → π*(C=O) delocalization). This results in a substantial rotational energy barrier, typically in the range of 15-25 kcal/mol, leading to the existence of distinct E and Z (or syn and anti) conformers that can often be observed by NMR spectroscopy. researchgate.net A computational study on 5-(2-x-phenyl)-N,N-dimethyl-2H-tetrazole-2-carboxamides, a molecule with a similar N,N-dimethylcarboxamide group, calculated a rotational energy barrier of 17.52 kcal/mol for the C-N bond using DFT methods (B3LYP/6-311++G**), which was in good agreement with experimental dynamic NMR results. researchgate.net A similar barrier height would be anticipated for this compound.
Table 2: Expected Rotational Barriers for this compound (Note: Values are estimates based on literature for analogous molecular fragments.)
| Bond Under Rotation | Expected Barrier Height (kcal/mol) | Primary Influencing Factors |
| Phenyl—Pyridine C-C | 2 - 5 | Steric Hindrance vs. π-Conjugation |
| Pyridine—Carboxamide C-C | 3 - 8 | Steric Hindrance, Potential H-Bonding |
| Carboxamide C-N | 17 - 23 | Amide Resonance (Partial Double Bond) |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS). researchgate.net
For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution on the phenyl or pyridine ring, or nucleophilic attack at the carbonyl carbon, a typical computational workflow would include:
Geometry Optimization : The structures of the reactants, products, and any intermediates are optimized to find their lowest energy geometries.
Transition State Search : Various algorithms are used to locate the transition state structure connecting the reactant and product. This is the point of maximum energy along the minimum energy path.
Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. A minimum energy structure will have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier. chemrxiv.org
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactant and product minima on the PES. chemrxiv.org
Activation Energy Calculation : The activation energy (ΔG‡) of the reaction is calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate.
While no specific reaction pathways for this compound have been computationally modeled in the literature, this methodology could be applied to understand its reactivity, predict reaction outcomes, and design synthetic routes. For instance, the relative activation energies for substitution at different positions on the aromatic rings could be calculated to predict regioselectivity.
Structure Activity Relationship Sar Studies in Biological Systems Non Clinical Focus for Pyridinecarboxamide Derivatives
Investigation of Substituent Effects on Biological Activity Profiles
The type and position of substituents on both the pyridine (B92270) and phenyl rings of 5-phenyl-2-pyridinecarboxamide and related derivatives profoundly influence their biological activity. These effects can be broadly categorized into positional isomerism, steric hindrance, and electronic effects.
The spatial arrangement of functional groups, known as positional isomerism, can dramatically alter a molecule's interaction with biological targets. For instance, in a series of N-thienylcarboxamide isomers, which are bioisosteres of phenylcarboxamides, the position of substituents on the thiophene (B33073) ring significantly impacted fungicidal activity. Specifically, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed comparable activity to their N-(2-substituted)-phenylcarboxamide counterparts, while N-(3-substituted-2-thienyl)carboxamides exhibited significantly lower activity. This difference was attributed to variations in binding affinities with the target enzyme, succinate (B1194679) dehydrogenase nih.gov.
Steric hindrance, which refers to the spatial bulk of substituents, also plays a crucial role. In a study of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, it was observed that less sterically hindered substituents on the aniline (B41778) moiety led to increased larvicidal activity. This suggests that bulky groups may impede the molecule's ability to bind effectively to its target receptor mdpi.com. Similarly, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the acylation of sterically hindered aminopyridines was prevented, indicating that steric factors can influence not only biological activity but also the synthetic accessibility of certain derivatives mdpi.com.
The following table summarizes the impact of positional isomerism on the fungicidal activity of N-thienylcarboxamide isomers.
| Isomer Type | Relative In Vivo Fungicidal Activity | Relative In Vitro Fungicidal Activity |
| N-(2-substituted-3-thienyl)carboxamides | High | High |
| N-(4-substituted-3-thienyl)carboxamides | High | High |
| N-(3-substituted-2-thienyl)carboxamides | Low | Low |
| N-(2-substituted)-phenylcarboxamides (Reference) | High | High |
In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic nature of substituents on the phenyl ring was critical for activity. Only compounds bearing a cyano (-CN) group, a strong EWG, at position 2 of the phenyl ring, in combination with a halogen at position 4, demonstrated significant FOXM1 inhibitory activity mdpi.comnih.gov. This highlights that a specific combination of electronic effects can be essential for achieving the desired biological outcome.
Similarly, the electronic properties of substituents on the pyridine ring can tune the reactivity of metal complexes involving pyridine-containing ligands. For iron(III) complexes with substituted pyridine rings, EWGs in the 4-position led to higher yields in C-C coupling reactions compared to EDGs. This was correlated with the redox potential of the iron center, where EWGs made the complex more easily reducible, a key factor in its catalytic activity nih.gov.
The table below illustrates the effect of different substituents on the phenyl ring on FOXM1 inhibitory activity in a triple-negative breast cancer cell line.
| Phenyl Ring Substituent (Position 2) | Phenyl Ring Substituent (Position 4) | FOXM1 Inhibition |
| -CN | Halogen (F, Cl, Br, I) | Active |
| -NO2 | Halogen (F, Cl, Br, I) | Inactive |
| -CF3 | Halogen (F, Cl, Br, I) | Inactive |
| -CH3 | Halogen (F, Cl, Br, I) | Inactive |
Furthermore, studies on Rh(III) complexes with N-phenyl-2-pyridinecarboxamide-based ligands for NADH photoregeneration revealed that electron-withdrawing CF3 groups on either the pyridine or phenyl ring influenced the bond lengths within the complex, which in turn correlated with their catalytic activity acs.org. These findings underscore the principle that fine-tuning the electronic landscape of both the pyridine and phenyl rings is a powerful strategy for modulating the biological and chemical properties of these compounds.
Rational Design of Pyridinecarboxamide Analogues for Specific Biological Interactions
Rational drug design leverages the understanding of SAR to create novel molecules with improved potency, selectivity, and pharmacokinetic properties. This approach is particularly effective for pyridinecarboxamide derivatives due to the scaffold's synthetic tractability and its ability to engage in various biological interactions.
A key strategy in the rational design of pyridinecarboxamide analogues is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity. For example, the 2-substituted-3-thienyl group can act as a bioisostere for the 2-substituted-phenyl group, maintaining fungicidal activity in certain N-thienylcarboxamides nih.gov.
Another approach involves designing molecules to target specific binding sites on proteins. In the development of inhibitors for poly (ADP-ribose) polymerase-1 (PARP-1), molecular modeling was used to predict the binding modes of NAD+ derivatives, guiding the design of imidazo[4,5-c]pyridinecarboxamide inhibitors researchgate.net. This structure-based design led to the identification of compounds with specific hydrogen bonding and hydrophobic interactions with key amino acid residues in the PARP-1 active site researchgate.net.
The design of novel imidazo[1,2-a]pyridinecarboxamides as anti-tuberculosis agents was based on the known activity of indolecarboxamides and other imidazo[1,2-a]pyridinecarboxamides nih.govresearchgate.net. This led to the identification of potent compounds with excellent activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis nih.govresearchgate.net.
The following table provides examples of rationally designed pyridinecarboxamide analogues and their targeted biological interactions.
| Compound Class | Target | Design Strategy |
| Imidazo[4,5-c]pyridinecarboxamides | PARP-1 | Structure-based design based on NAD+ binding mode |
| Imidazo[1,2-a]pyridinecarboxamides | Mycobacterium tuberculosis | Scaffold hopping from known anti-tuberculosis agents |
| Pyrimidine-2-carboxamide analogs | RAGE | Modification of a known scaffold to improve drug-like properties |
Quantitative Structure-Activity Relationships (QSAR) Approaches
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
For pyridinecarboxamide derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their biological effects. These models typically use a set of molecular descriptors, which are numerical representations of various aspects of a molecule's structure, such as its hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters.
In a study of 2-pyridylcarboxamidrazone anti-tuberculosis compounds, a QSAR analysis was performed to evaluate their cytotoxicity. The compounds were resolved into two groups, with the toxicity of one group being related to hydrophobicity, peaking at a logP of 3.2, while the toxicity of the second group was strongly related to the ionization potential aston.ac.uk. This demonstrates how QSAR can help to identify different mechanisms of action within a series of related compounds.
The Hammett parameter (σp), a measure of the electronic effect of a substituent on a benzene (B151609) ring, has been used to establish a direct correlation with the catalytic activity of iron(III) complexes of substituted pyridinophane ligands in C-C coupling reactions nih.gov. This quantitative relationship allows for the prediction of catalytic efficiency based on the electronic nature of the pyridine substituent.
The development of robust QSAR models relies on high-quality, homogeneous biological data for a structurally diverse set of compounds. While specific QSAR studies on this compound were not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds and represent a powerful tool for future optimization efforts.
Molecular Target Identification and Mechanistic Elucidation in Biological Contexts Non Human Clinical
In Vitro Enzyme Inhibition Studies of Pyridinecarboxamide Analogues
In vitro studies have been instrumental in identifying the enzymatic targets of pyridinecarboxamide derivatives and quantifying their inhibitory potential. These investigations have primarily focused on enzymes such as urease and succinate (B1194679) dehydrogenase (SDH), highlighting the versatility of this chemical scaffold in interacting with different active sites.
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function wikipedia.org. A lower IC50 value indicates a more potent inhibitor nih.gov. Studies on various pyridinecarboxamide analogues have demonstrated a wide range of IC50 values, indicating that substitutions on the pyridine (B92270) and phenyl rings significantly influence their inhibitory activity.
For instance, a series of pyridine carboxamide and carbothioamide derivatives were evaluated for their in vitro urease enzyme inhibition. All tested molecules showed potent inhibitory action compared to the standard inhibitor thiourea (B124793) (IC50 = 18.93 ± 0.004 µM) mdpi.com. Notably, the position and type of substituent on the pyridine ring affected the inhibition potential mdpi.comnih.gov. One of the most potent compounds identified was 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6), with an IC50 value of 1.07 ± 0.043 µM mdpi.comnih.gov. Another active derivative, pyridine 2-yl-methylene hydrazine carboxamide (Rx-7), displayed an IC50 of 2.18 ± 0.058 µM mdpi.comnih.gov.
In a different study, novel pyridine carboxamide derivatives were investigated as potential succinate dehydrogenase (SDH) inhibitors with antifungal activity jst.go.jpnih.gov. Compound 3f from this series exhibited significant SDH inhibition with an IC50 value of 5.6 mg/L (17.3 µM), which was comparable to the activity of the known fungicide thifluzamide (IC50 = 7.61 mg/L, 14.4 µM) jst.go.jpnih.gov.
Furthermore, pyridine-urea derivatives have been synthesized and evaluated for their anticancer activities, targeting the VEGFR-2 enzyme. Certain compounds in this class demonstrated VEGFR-2 inhibition in the low micromolar range, with IC50 values of 5.00 µM and 3.93 µM for two of the more promising hybrids researchgate.net. Another study reported pyridine derivatives with modest VEGFR-2 inhibitory activity, with IC50 values of 5.0 ± 1.91 and 3.93 ± 0.73 µM for compounds 8b and 8e, respectively researchgate.net.
The following table summarizes the IC50 values of selected pyridinecarboxamide analogues against various enzymes.
| Compound/Analogue | Enzyme Target | IC50 Value |
|---|---|---|
| 5-chloropyridine-2 yl-methylene hydrazine carbothioamide (Rx-6) | Urease | 1.07 ± 0.043 µM |
| Pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) | Urease | 2.18 ± 0.058 µM |
| Pyridinecarboxamide derivative (Compound 3f) | Succinate Dehydrogenase (SDH) | 5.6 mg/L (17.3 µM) |
| Pyridine-urea hybrid 1 | VEGFR-2 | 5.00 µM |
| Pyridine-urea hybrid 2 | VEGFR-2 | 3.93 µM |
Understanding the mechanism of enzyme inhibition is crucial for elucidating how a compound exerts its effect. Kinetic studies can determine whether an inhibitor binds to the enzyme's active site (competitive inhibition), to an allosteric site (non-competitive inhibition), or to the enzyme-substrate complex (uncompetitive inhibition).
For the highly potent urease inhibitor, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6), a kinetic study was performed to determine its mode of inhibition. By analyzing Lineweaver–Burk plots, it was determined that Rx-6 exhibits a competitive mode of inhibition against urease nih.gov. This indicates that the inhibitor and the substrate (urea) compete for binding to the active site of the enzyme nih.gov. The strong binding of Rx-6 to the active pocket of urease was further supported by molecular docking studies nih.gov.
Receptor Binding Studies and Ligand-Receptor Interactions (Non-Clinical)
Beyond enzyme inhibition, pyridinecarboxamide derivatives have also been investigated for their ability to bind to various receptors. These non-clinical studies are essential for identifying potential neurological or other systemic effects of these compounds.
A study focusing on dopamine D2-like receptors synthesized a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, which can be considered analogues of 5-phenyl-2-pyridinecarboxamide. These compounds were evaluated for their binding affinity to the dopamine D2-like receptor using a [3H]YM-09151-2 receptor binding assay nih.gov. The compound featuring a 1-ethyl-2-methyl-pyrrolidine moiety as the basic part of the 5-phenyl-pyrrole-3-carboxamide derivative, along with its 2-chloro analogue, demonstrated binding affinity in the low micromolar range nih.gov. Conversely, substitutions such as F, Cl, NO2, and CH3 at the 4-position of the phenyl ring resulted in ligands with lower D2-like affinity nih.gov.
In another study, a more complex molecule containing a pyridinyl-iodobenzamido moiety, 4-(2'-methoxy-)phenyl-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido-]ethyl-piperazine (p-MPPI), was developed as a potential 5-HT1A receptor antagonist nih.gov. The radioiodinated version, [125I]p-MPPI, showed high affinity and selectivity for 5-HT1A receptors, with a dissociation constant (Kd) of 0.36 nM and a maximum binding capacity (Bmax) of 264 fmol/mg of protein in rat hippocampal membrane homogenates nih.gov. The binding was not sensitive to GTP or its non-hydrolyzable analog Gpp(NH)p, and the compound showed no agonist activity in a forskolin-stimulated adenylyl cyclase assay, confirming its antagonistic properties nih.gov.
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
NMR spectroscopy is a powerful tool for investigating the solution-state conformation and dynamics of molecules like 5-phenyl-2-Pyridinecarboxamide. copernicus.org Techniques such as 1H and 13C NMR provide fundamental structural confirmation. More advanced NMR experiments, including Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, offering detailed information about the molecule's preferred three-dimensional structure and the relative orientation of the phenyl and pyridine (B92270) rings.
Dynamic NMR (D-NMR) experiments are particularly useful for studying conformational exchange processes, such as restricted rotation around the amide C-N bond or the C-C bond connecting the rings. mdpi.com By monitoring changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these rotational processes. mdpi.com While specific conformational studies on isolated this compound are not extensively detailed in the available literature, NMR spectra are routinely used to confirm its structure during synthesis and complexation. For instance, ¹H NMR spectra were utilized to characterize the N-phenyl-2-pyridinecarboxamide ligand prior to its incorporation into rhodium(III) complexes. acs.org
Single Crystal X-ray Diffraction for Solid-State Structures and Supramolecular Interactions
In a rhodium(III) complex, N-phenyl-2-pyridinecarboxamide acts as an anionic ligand after the deprotonation of the amide proton. acs.org X-ray crystallographic analysis of this complex confirmed that the ligand coordinates to the Rh(III) center. acs.org The study of related pyridinecarboxamide structures provides insight into the potential interactions that govern the solid-state assembly of the title compound.
Table 1: Crystallographic Data for a Related Rh(III) Complex Containing N-phenyl-2-pyridinecarboxamide (L1)
| Parameter | Value |
|---|---|
| Complex | [(Cp*)Rh(L1)Cl]⁺ |
| Rh–N(py) Distance (Å) | 2.092 |
| Coordination | Anionic ligand coordinated to Rh(III) |
Data derived from a study on dual-functional rhodium photocatalysts. acs.org
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal packing of carboxamide-containing molecules is often dominated by hydrogen bonding. For pyridinecarboxamides, the amide group provides both hydrogen bond donors (N-H) and acceptors (C=O), while the pyridine nitrogen atom serves as an additional acceptor site. researchgate.netmdpi.com
In the absence of a specific crystal structure for this compound, analysis of simpler analogues like 2-pyridinecarboxamide (picolinamide) is instructive. The crystal structure of picolinamide (B142947) reveals an extended hydrogen-bond network where each molecule is involved in two intermolecular N–H···O hydrogen bonds, forming a characteristic amide dimer R²₂(8) motif. researchgate.net These interactions link the molecules into infinite one-dimensional chains. researchgate.net It is highly probable that this compound would exhibit similar N–H···O hydrogen bonding patterns, potentially supplemented by weaker C-H···O or C-H···π interactions involving the phenyl and pyridine rings.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. The normalized contact distance (d_norm) map highlights regions of close intermolecular contact, which are crucial for understanding crystal packing.
Two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing the distribution of intermolecular contacts. These plots provide quantitative percentages for various types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts. researchgate.net For example, in a study of a different N-phenyl-substituted butanamide, Hirshfeld analysis revealed that H···H (49.4%), C···H/H···C (23.2%), and O···H/H···O (20.0%) interactions were the most significant contributors to the crystal packing. researchgate.net A similar analysis for this compound would quantify the contributions of hydrogen bonding and van der Waals forces to its solid-state architecture, but requires a solved crystal structure.
Table 2: Example of Interaction Percentages from Hirshfeld Surface Analysis for a Related Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 47.6 |
| H···C/C···H | 33.4 |
| H···O/O···H | 11.6 |
Data from 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, for illustrative purposes. nih.gov
Spectroscopic Methods for Electronic Transitions and Complex Formation
Spectroscopic techniques that probe electronic transitions are vital for understanding the photophysical properties of this compound and its behavior upon forming metal complexes.
UV-Visible absorption spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the conjugated pyridine and phenyl ring systems.
When N-phenyl-2-pyridinecarboxamide is used as a ligand in rhodium(III) complexes, the resulting compounds display strong ligand-centered bands in their UV-Vis spectra. acs.org These complexes show broader metal-to-ligand charge transfer (MLCT) absorptions that extend further into the visible range compared to analogous complexes with other ligands. acs.org This characteristic supports their capacity for visible-light excitation and indicates a significant electronic interaction between the this compound ligand and the metal center. acs.org
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique can provide insights into the electronic structure of the excited state and the presence of deactivation pathways. Circularly Polarized Luminescence (CPL) is a more specialized technique that measures the differential emission of left and right circularly polarized light, providing information on the chirality of the excited state.
There is no specific information in the searched literature regarding the fluorescence or CPL properties of isolated this compound. However, related pyridine-containing ligands can exhibit significant fluorescence enhancement upon complexation with metal ions like Zn(II), suggesting that this compound could also be a candidate for forming luminescent metal complexes. chemrxiv.org
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry is an indispensable tool for the identification and structural elucidation of organic compounds, including this compound and its derivatives. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, the molecular weight can be determined, and fragmentation patterns can provide valuable structural information.
In the electron ionization mass spectrum (EI-MS) of a compound like this compound, the molecular ion peak (M⁺) would be expected. The fragmentation of this molecular ion is likely to follow several predictable pathways based on the functional groups present. chemguide.co.uk
A primary fragmentation pathway would involve the cleavage of the amide bond. This can occur in two ways:
Cleavage of the C-N bond: This would result in the formation of a benzoyl-type cation [C₅H₄N-CO]⁺ and a phenylamino (B1219803) radical.
Cleavage of the C-C bond between the carbonyl group and the pyridine ring: This would lead to the formation of a phenylcarboxamide cation [Ph-NHCO]⁺ and a pyridyl radical.
Another significant fragmentation pathway would involve the loss of the entire carboxamide group, leading to the formation of a phenylpyridine cation. Further fragmentation of the pyridine and phenyl rings would also be observed, leading to characteristic smaller fragment ions. libretexts.org
The high-resolution mass spectrometry (HRMS) of this compound would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and confirming the identity of the compound.
Mass spectrometry is also a powerful technique for monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of metal complexes, electrospray ionization mass spectrometry (ESI-MS) can be used to identify the formation of the desired complex in solution by observing its corresponding molecular ion peak. It can also be used to detect the presence of any intermediates or byproducts, providing valuable mechanistic insights into the reaction. asm.org
Table 2: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 198 | [M]⁺ | Molecular Ion |
| 121 | [C₅H₄N-CO]⁺ | Cleavage of the amide C-N bond |
| 105 | [C₆H₅-CO]⁺ | Rearrangement and cleavage |
| 77 | [C₆H₅]⁺ | Loss of the pyridinecarboxamide group |
Note: The m/z values are based on the most abundant isotopes. The fragmentation pattern is predictive and would require experimental verification.
Electrochemical Investigations of Pyridinecarboxamide Complexes
Electrochemical techniques, particularly cyclic voltammetry (CV), are widely used to investigate the redox properties of metal complexes. For complexes of this compound, CV can provide information on the oxidation states of the metal center and the redox activity of the ligand itself.
In a typical cyclic voltammogram of a metal complex with a redox-active metal center (e.g., copper, iron, or cobalt), one or more reversible or quasi-reversible redox waves can be observed. analis.com.mynih.gov For example, a copper(II) complex of this compound would be expected to exhibit a reduction wave corresponding to the Cu(II)/Cu(I) redox couple. The potential at which this reduction occurs (the reduction potential) is influenced by the coordination environment provided by the ligand. The presence of the electron-withdrawing phenyl group on the pyridine ring may influence the electron density at the metal center, thereby affecting the reduction potential.
The ligand itself, this compound, may also be electrochemically active. The pyridine and phenyl rings can undergo reduction at negative potentials. In the cyclic voltammogram of a complex, ligand-based redox processes may be observed in addition to the metal-centered ones. frontiersin.org The separation between the metal- and ligand-based redox events can provide insights into the extent of electronic communication between the metal and the ligand.
By studying the electrochemical behavior of a series of complexes with modified pyridinecarboxamide ligands, structure-activity relationships can be established. For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring would be expected to shift the redox potentials of both the metal and the ligand, providing a means to tune the electronic properties of the complex. researchgate.net
Table 3: Expected Electrochemical Data for a Representative Metal Complex of this compound
| Redox Process | Potential Range (V vs. Ag/AgCl) | Type of Process | Information Obtained |
| M(II)/M(I) | +0.5 to -0.5 | Reversible/Quasi-reversible | Stability of the M(I) oxidation state |
| Ligand Reduction | -1.0 to -2.0 | Reversible/Irreversible | Redox activity of the ligand |
Note: The potential ranges are indicative and can vary significantly depending on the metal, solvent, and supporting electrolyte used.
Emerging Research Applications of 5 Phenyl 2 Pyridinecarboxamide and Analogues Non Therapeutic/non Clinical
Application as Ligands in Catalytic Systems
Complexes of 5-phenyl-2-pyridinecarboxamide and its derivatives have shown considerable promise as ligands in catalytic systems, particularly in the realm of photocatalysis. These ligands can coordinate with various metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity.
A notable example is the use of N-phenyl-2-pyridinecarboxamide-based ligands in rhodium(III) complexes for the visible-light-driven photoregeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). acs.orgacs.org These dual-functional rhodium photocatalysts act as both a photosensitizer and a redox catalyst, eliminating the need for an external photosensitizer. acs.orgacs.org
Research has demonstrated that substituting the N-phenyl-2-pyridinecarboxamide ligand can significantly impact the catalytic efficiency. For instance, a series of Rh(III) complexes with different trifluoromethyl-substituted N-phenyl-2-pyridinecarboxamide ligands were synthesized and evaluated. The position of the trifluoromethyl group was found to correlate with the catalytic activity, with the para-trifluoromethyl-substituted complex showing the highest reactivity for NADH regeneration under self-photosensitized conditions. acs.orgacs.org
The catalytic performance of these rhodium complexes is influenced by structural factors such as the Rh-Cl bond length. acs.orgacs.org Density Functional Theory (DFT) calculations have further elucidated a structure-activity relationship linked to the HOMO-LUMO gaps and Rh-H bond metrics of the complexes. acs.orgacs.org When coupled with formate (B1220265) dehydrogenase, these photocatalytic systems can achieve selective enzymatic reduction of CO2 to formate with high turnover numbers, highlighting their potential in light-driven biocatalytic CO2 valorization. acs.org
Table 1: Catalytic Performance of Rh(III) Complexes with N-Phenyl-2-Pyridinecarboxamide-Based Ligands for NADH Photoregeneration
| Complex/Ligand | Metal Center | Catalytic Application | Key Performance Metrics | Reference |
|---|---|---|---|---|
| [(Cp*)Rh(L1)Cl]+ (L1 = N-phenyl-2-pyridinecarboxamide) | Rh(III) | Photocatalytic NADH Regeneration | Enhanced light absorption and catalytic turnover compared to benchmark complexes. | acs.orgacs.org |
| [(Cp*)Rh(L2)Cl]+ (L2 = N-(p-trifluoromethylphenyl)-2-pyridinecarboxamide) | Rh(III) | Photocatalytic NADH Regeneration | Highest reactivity and fastest NADH regeneration rate under self-photosensitized conditions. | acs.orgacs.org |
| [(Cp*)Rh(L3)Cl]+ (L3 = N-phenyl-(4-trifluoromethyl)-2-pyridinecarboxamide) | Rh(III) | Photocatalytic NADH Regeneration | Activity correlated with CF3 substituent position. | acs.orgacs.org |
| [(Cp*)Rh(L4)Cl]+ (L4 = N-(p-trifluoromethylphenyl)-4-trifluoromethyl-2-pyridinecarboxamide) | Rh(III) | Photocatalytic NADH Regeneration | Activity correlated with CF3 substituent position. | acs.orgacs.org |
Use in Supramolecular Chemistry and Materials Science as Probes
While the application of this compound itself as a probe is an emerging area, the broader class of pyridinecarboxamide and phenyl-pyridine derivatives serves as a foundation for designing fluorescent and luminescent probes for sensing and materials science applications. The photophysical properties of these molecules can be sensitive to their local environment, making them suitable for probing molecular interactions and detecting specific analytes.
The general principle involves the pyridinecarboxamide moiety acting as a recognition site or a component of a larger fluorophore. Upon interaction with an analyte or a change in the surrounding medium, the electronic structure of the molecule is perturbed, leading to a detectable change in its fluorescence or luminescence, such as intensity, wavelength, or lifetime.
For instance, pyridine-based small-molecule fluorescent probes have been developed as optical sensors. mdpi.com These probes can exhibit changes in their fluorescence emission based on the polarity of their environment, which allows them to be used for applications such as detecting gasoline adulteration. mdpi.com The electronic structure of these phenyl-pyridine derivatives dictates their absorption and emission properties. mdpi.com
Furthermore, the coordination of metal ions to pyridine-containing ligands can result in luminescent complexes. nih.gov The emission properties of these complexes are often influenced by the nature of the ligand and the metal center. While specific examples focusing on this compound are not yet abundant in the literature, the principles demonstrated with related structures suggest a strong potential for developing probes based on this scaffold. For example, luminescent metal-organic frameworks (LMOFs) incorporating pyridine-based ligands have been utilized for chemical sensing. nih.gov
The development of fluorescent probes with aminopyridine scaffolds highlights the potential of this class of compounds. nih.govmdpi.com By modifying the pyridine (B92270) ring with functional groups, "smart" probes can be designed that exhibit a "turn-on" fluorescence response upon reacting with a specific target. nih.govmdpi.com
Chelation in Coordination Chemistry Beyond Biological Relevance
The pyridine and amide functionalities of this compound and its analogues make them excellent chelating ligands for a variety of metal ions. This has led to extensive research in coordination chemistry, exploring the synthesis, structure, and properties of their metal complexes for non-biological applications.
These ligands can coordinate to metal centers in a bidentate fashion through the pyridine nitrogen and the amide oxygen or nitrogen, depending on the metal ion and reaction conditions. This chelation can lead to the formation of stable mononuclear or polynuclear complexes with diverse geometries.
Studies have reported the synthesis and characterization of complexes of pyridinecarboxamide derivatives with a range of transition metals, including cobalt(II), nickel(II), copper(II), and palladium(II). bohrium.com The coordination of these metals can induce deprotonation of the amide group, leading to the formation of neutral chelate complexes. bohrium.com The effectiveness of this amide hydrogen ionization is dependent on the metal ion, with Pd(II) being particularly efficient. bohrium.com
The resulting complexes exhibit various coordination geometries, which are influenced by the specific metal ion, the substituents on the ligand, and the presence of other coordinating species. For example, heptacoordinated compounds have been formed with tridentate 2,6-bis(iminomethyl)pyridine ligands and nitrate (B79036) metallic salts, where the nitrate acts as a chelating ligand. nih.gov
The study of these coordination compounds contributes to a fundamental understanding of metal-ligand interactions, which is crucial for the design of new materials with specific electronic, magnetic, or catalytic properties. The structural diversity of these complexes, from simple mononuclear species to more complex coordination polymers, makes them interesting targets for materials science research.
Table 2: Examples of Metal Complexes with Pyridinecarboxamide and Related Ligands
| Ligand | Metal Ion(s) | Coordination Features | Potential Application Area | Reference |
|---|---|---|---|---|
| N-(2-aminophenyl)pyridine-2-carboxamide | Co(II), Ni(II), Cu(II), Pd(II) | Forms deprotonated chelates; Pd(II) is most effective in inducing amide hydrogen ionization. | Coordination Chemistry | bohrium.com |
| N-(3-aminophenyl)pyridine-2-carboxamide | Co(II), Ni(II), Cu(II), Pd(II) | Forms deprotonated chelates. | Coordination Chemistry | bohrium.com |
| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine | Co(II), Ni(II), Cu(II), Zn(II) | Forms heptacoordinated compounds with nitrate salts. | Materials Science | nih.gov |
| N-phenyl-2-pyridinecarboxamide and its CF3-substituted derivatives | Rh(III) | Deprotonated amide coordinates to Rh(III) as an anionic ligand. | Catalysis | acs.orgacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
